5-(Trifluoromethyl)benzo[d]isothiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4F3NS |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1,2-benzothiazole |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)6-1-2-7-5(3-6)4-12-13-7/h1-4H |
InChI Key |
WEMQMCXRNNSHAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=NS2 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 5 Trifluoromethyl Benzo D Isothiazole
Electrophilic Aromatic Substitution Reactions on the Isothiazole (B42339) Ring
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic systems. nih.gov In benzo[d]isothiazole derivatives, these reactions typically occur on the fused benzene (B151609) ring rather than the electron-deficient isothiazole ring. The rate and regioselectivity of the substitution are governed by the directing effects of both the fused isothiazole ring and any substituents on the benzene ring. youtube.commasterorganicchemistry.com
The isothiazole ring, being a heterocyclic system, exerts an influence on the electron density of the fused benzene ring. Generally, electrophilic attack on the unsubstituted 2,1-benzisothiazole (an isomer of benzo[d]isothiazole) shows a preference for substitution at the 5- and 7-positions. rsc.org For benzo[d]isothiazole, substitution is anticipated at the C4 and C7 positions, which are para and ortho, respectively, to the sulfur atom and distant from the deactivating influence of the heterocyclic nitrogen atom.
The trifluoromethyl (-CF₃) group is a powerful deactivating group due to its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms. mdpi.com Its presence on a bioactive molecule can significantly alter lipophilicity, metabolic stability, and binding selectivity. nih.gov
In the context of Electrophilic Aromatic Substitution, the -CF₃ group has two primary effects:
Deactivation: It substantially decreases the nucleophilicity of the aromatic ring, making EAS reactions slower and requiring harsher conditions compared to unsubstituted benzene. mdpi.comrsc.org
Meta-Directing: It directs incoming electrophiles to the position(s) meta to itself. youtube.com
For 5-(trifluoromethyl)benzo[d]isothiazole, the -CF₃ group at the C5 position deactivates the benzene ring. It directs electrophilic attack to the C7 position (meta to C5). The C4 position is ortho to the -CF₃ group and para to the C7 position, while the C6 position is ortho to the -CF₃ group. Therefore, substitution is strongly favored at the C7 position.
| Position on Benzene Ring | Relation to -CF₃ Group | Predicted Reactivity toward EAS | Directing Influence |
|---|---|---|---|
| C4 | Ortho | Strongly Deactivated | Disfavored |
| C6 | Ortho | Strongly Deactivated | Disfavored |
| C7 | Meta | Deactivated, but most favorable site | Favored |
Nucleophilic Substitution Reactions and Ring Opening Pathways
The electron-deficient nature of the isothiazole ring, exacerbated by the fused trifluoromethyl-substituted benzene ring, makes the molecule susceptible to attack by nucleophiles. These reactions can lead to either substitution at a specific carbon or, more commonly, cleavage of the heterocyclic ring.
Nucleophilic attack on the benzo[d]isothiazole system can occur at several electrophilic centers. The most probable sites for attack are the C3 carbon and the sulfur atom. Research on related compounds, such as 3-chloro-1,2-benzisothiazole (B19369), shows that strong nucleophiles readily attack the heterocycle, often initiating ring fission rather than simple substitution. rsc.org The presence of an electron-withdrawing group, such as a cyano group at position 3, has been shown to facilitate nucleophilic substitution at positions 4 and 5 of the isothiazole ring. thieme-connect.com For this compound, the primary site of attack is expected to be the C3 position or the sulfur atom, leading to subsequent ring-opening pathways.
A common reaction pathway for 1,2-benzisothiazoles upon treatment with nucleophiles is the cleavage of the S-N bond, a form of ring-opening rearrangement. Studies on 3-chloro-1,2-benzisothiazole have demonstrated that various nucleophiles induce ring fission, yielding stable ortho-substituted benzonitrile (B105546) derivatives. rsc.org This process typically involves an initial attack on the sulfur atom or the C3 position, followed by the collapse of the ring structure. The strong electron-withdrawing -CF₃ group at C5 would likely enhance the electrophilicity of the ring system, making it even more prone to such rearrangements.
| Nucleophile | Solvent/Conditions | Major Ring-Opened Product Type (Based on Analogy with 3-chloro-1,2-benzisothiazole rsc.org) | Proposed Mechanism |
|---|---|---|---|
| Sodium Cyanide (NaCN) | Aqueous Acetone | o-Cyanophenyl Thiocyanate and Bis(o-cyanophenyl) Disulfide | Nucleophilic attack at sulfur, leading to S-N bond cleavage. |
| n-Butyl-lithium (n-BuLi) | Not specified | o-(n-Butylthio)benzonitrile | Nucleophilic attack by the carbanion, resulting in ring opening. |
| Sodium Thiophenoxide (NaSPh) | Ethanol | Bis(o-cyanophenyl) Disulfide and Diphenyl Disulfide | Complex pathway involving attack at sulfur and subsequent disulfide exchange. |
This reactivity highlights a key transformation pathway for the benzo[d]isothiazole scaffold, where the integrity of the heterocyclic ring is compromised in the presence of strong nucleophiles.
Oxidation and Reduction Chemistry of the Isothiazole Moiety
The sulfur atom in the isothiazole ring is in a relatively low oxidation state and can be oxidized to form sulfoxides and sulfones. Reduction of the ring is also possible, though it typically requires more forcing conditions.
Recent studies have shown that benzo[d]isothiazol-3(2H)-ones can be selectively oxidized at the sulfur atom using reagents like Selectfluor in aqueous media. nih.govresearchgate.net This metal-free oxidation method efficiently produces benzo[d]isothiazol-3(2H)-one-1-oxides in high yields. nih.govresearchgate.net This process demonstrates the accessibility of the sulfur atom to electrophilic oxidizing agents. A similar reaction would be expected for this compound, leading to the formation of this compound 1-oxide and subsequently the 1,1-dioxide.
| Starting Material Type | Oxidizing Agent | Solvent System | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| N-substituted benzo[d]isothiazol-3(2H)-ones | Selectfluor | H₂O/DMF | N-substituted benzo[d]isothiazol-3(2H)-one-1-oxides | Excellent (up to 95%) | nih.govresearchgate.net |
The reduction of the isothiazole ring is less commonly reported. Catalytic hydrogenation or the use of dissolving metal reducing agents could potentially cleave the weak S-N bond, leading to ring opening and the formation of aminothiophenol derivatives. However, the aromatic nature of the benzo[d]isothiazole system imparts a degree of stability, meaning such reductions would likely require harsh reaction conditions.
Oxidation of the Sulfur Atom
The sulfur atom in the benzisothiazole ring is susceptible to oxidation, leading to the formation of corresponding S-oxides and S,S-dioxides. These oxidized derivatives are valuable intermediates and possess distinct chemical and biological properties. The oxidation is typically achieved using various oxidizing agents, where the degree of oxidation can be controlled by the choice of reagent and reaction conditions.
A common method for the synthesis of benzo[d]isothiazol-3(2H)-one-1-oxides involves the direct oxidation of the corresponding benzo[d]isothiazol-3(2H)-ones. nih.gov A particularly effective and green approach utilizes Selectfluor in an aqueous medium, which allows for the selective and high-yield conversion to the sulfoxide (B87167). nih.gov This method is notable for its mild conditions, proceeding at room temperature in water, and often does not require traditional column chromatography for purification. nih.gov Further oxidation to the 1,1-dioxide, a saccharin (B28170) derivative, can also be achieved, sometimes in a one-pot sequential oxidation process. nih.gov The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the sulfur atom, but the general oxidation pathway remains accessible. The oxidation of the thienyl sulfur atom is a known strategy to modulate the electronic structure and photophysical properties of sulfur-containing heterocycles. mdpi.com This transformation converts the electron-donating thienyl sulfur into an electron-accepting sulfonyl group, which can significantly alter the molecule's properties. mdpi.com
Table 1: Selected Oxidation Reactions of Benzisothiazole Derivatives
| Substrate | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| N-substituted benzo[d]isothiazol-3(2H)-ones | Selectfluor, H₂O/DMF | N-substituted benzo[d]isothiazol-3(2H)-one-1-oxides | nih.gov |
| Benzo[d]isothiazol-3(2H)-one | Selectfluor (2.0 equiv), H₂O/DMF | Benzo[d]isothiazol-3(2H)-one-1-oxide | nih.gov |
| 2-Butylbenzo[d]isothiazol-3(2H)-one | Selectfluor, then m-CPBA | 2-Butylbenzo[d]isothiazol-3(2H)-one-1,1-dioxide | mdpi.com |
| Aryl trifluoromethyl sulfides | H₂O₂, Trifluoroacetic acid | Aryl trifluoromethyl sulfoxides | researchgate.net |
Reduction of the Heterocyclic Ring System
The isothiazole nucleus is known to be remarkably stable and resistant to reductive cleavage. tandfonline.com Unlike other azoles such as isoxazoles, which are readily cleaved by catalytic hydrogenolysis, the isothiazole ring typically remains intact under these conditions. tandfonline.com
However, reductive cleavage of the N-S bond can be induced under specific circumstances. For instance, N-alkylisothiazolium salts can undergo ring cleavage when treated with complex metal hydrides. tandfonline.com Another method that can effect cleavage is reductive desulfurization using Raney nickel. tandfonline.com While general catalytic hydrogenation may not cleave the ring, it is a known method for reducing other benzo-fused heterocycles like benzimidazoles. nih.gov The dihydro-derivative, benzothiazoline, is also recognized as a stable species and can act as a hydrogen donor in certain reactions, implying the accessibility of the reduced form of the benzo-fused ring system. nih.govresearchgate.net
Metalation and Lithiation Reactions for Further Functionalization
Metalation, particularly lithiation, is a powerful tool for the functionalization of heterocyclic compounds. For isothiazole derivatives, lithiation can provide a pathway to introduce a variety of substituents onto the ring. Research on 3-(benzyloxy)isothiazole (B1280312) has shown that regioselective lithiation can be achieved at the 5-position using lithium diisopropylamide (LDA). nih.gov The resulting lithiated intermediate can be quenched with a range of electrophiles to install new functional groups. nih.gov
It is important to note that lithiation of the isothiazole ring can sometimes be accompanied by a minor degree of ring cleavage, resulting from the scission of the N-S bond. tandfonline.com For this compound, lithiation would be expected to occur on the benzene ring, likely at a position directed by the heterocyclic system and influenced by the trifluoromethyl group.
Table 2: Functionalization of 3-(Benzyloxy)isothiazole via Lithiation
| Electrophile | Product (Substituent at C5) | Reference |
|---|---|---|
| D₂O | -D | nih.gov |
| MeI | -Me | nih.gov |
| (CH₂O)n | -CH₂OH | nih.gov |
| DMF | -CHO | nih.gov |
| I₂ | -I | nih.gov |
Cycloaddition and Pericyclic Reactions Involving the Isothiazole Core
The isothiazole ring system and its derivatives can participate in cycloaddition reactions, serving as building blocks for more complex molecular architectures. A notable example is the [3+2] cycloaddition (32CA) reaction of benzoisothiazole-2,2-dioxide-3-ylidenes with nitrones. researchgate.net This reaction proceeds in a highly diastereoselective manner to produce spiroisoxazolidinyl-benzoisothiazoline derivatives. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to understand the mechanism and regioselectivity of such cycloadditions. researchgate.net These reactions are valuable for the construction of five-membered heterocycles. researchgate.net
In related systems, intramolecular [2+2] photocycloaddition has also been observed, indicating that the fused thiazole (B1198619) ring can exhibit photochemical reactivity leading to cyclobutane (B1203170) formation. nih.gov
Photochemical Transformations and Photophysical Properties
The photochemical behavior of isothiazoles has been the subject of theoretical studies. These investigations explore potential reaction pathways upon irradiation, including isomerization mechanisms. rsc.org The proposed mechanisms for photochemical isomerization include an internal cyclization-isomerization route and a ring contraction-ring expansion route, with conical intersections playing a crucial role in these transformations. rsc.org
For related benzobis(thiazole) systems, irradiation can lead to efficient E→Z photoisomerization of vinyl substituents attached to the heterocyclic core. nih.gov The photophysical properties, such as UV absorption and fluorescence, are significantly influenced by the molecular structure. In sulfur-containing fused heterocycles, oxidation of the sulfur atom to a sulfoxide or sulfone causes a red-shift in both absorption and emission spectra and can lead to a dramatic increase in fluorescence quantum yield. mdpi.com The strong electron-withdrawing nature of the trifluoromethyl group in this compound is expected to significantly modulate its electronic structure and, consequently, its photophysical properties.
Acid-Base Properties and Protonation/Deprotonation Equilibria
The acid-base properties of this compound are primarily determined by the basicity of the nitrogen atom in the isothiazole ring and the influence of the substituents on the benzo portion. The nitrogen atom possesses a lone pair of electrons and can act as a Brønsted-Lowry base, accepting a proton.
The presence of the 5-trifluoromethyl group, a potent electron-withdrawing group, significantly reduces the electron density throughout the aromatic system and on the heterocyclic ring. This inductive effect decreases the basicity of the nitrogen atom, making this compound a weaker base compared to the unsubstituted 1,2-benzisothiazole. Consequently, the pKa of its conjugate acid will be lower. Studies on other benzisothiazole derivatives, such as those with tetrazolyl and carboxyl groups, have involved potentiometric determination of pKa values to correlate acidic properties with biological activity. researchgate.netnih.gov These studies highlight the importance of understanding the acid-base equilibria of this class of compounds. Protonation will occur at the nitrogen atom, and any subsequent reactions or equilibria will be influenced by the stability of the resulting benzisothiazolium cation.
Theoretical and Computational Chemistry of 5 Trifluoromethyl Benzo D Isothiazole
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to describing the electron distribution and energy levels within a molecule, which in turn dictate its chemical and physical properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO signifies the ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. oaji.net A smaller gap suggests the molecule is more polarizable and reactive. scirp.org
For benzothiazole (B30560) derivatives, the HOMO is often distributed across the fused ring system, while the LUMO's location can be influenced by substituents. researchgate.netresearchgate.net In the case of 5-(Trifluoromethyl)benzo[d]isothiazole, the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group is expected to lower the energy of both the HOMO and LUMO. This effect is particularly pronounced for the LUMO, leading to a reduced HOMO-LUMO gap compared to the unsubstituted benzo[d]isothiazole. A computational study on benzothiazole derivatives showed that a CF₃ substituent resulted in the lowest HOMO-LUMO energy gap in the series, indicating increased reactivity. mdpi.comresearchgate.net
The energy of these orbitals allows for the calculation of important chemical reactivity descriptors. nih.gov
| Compound Class | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 3-amino-1,2,4-triazole | B3LYP/6-311++G(d,p) | -8.834 | -3.936 | 4.898 | oaji.net |
| Thiazole (B1198619) Derivative | B3LYP/6-311G(d,p) | -5.529 | -0.830 | 4.699 | irjweb.com |
| Substituted Benzothiazole (CF₃) | DFT | N/A | N/A | Lowest in series | mdpi.comresearchgate.net |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack. scirp.orgresearchgate.net Red regions on an MEP map indicate negative electrostatic potential (electron-rich areas), often associated with lone pairs on heteroatoms, while blue regions denote positive potential (electron-poor areas), typically found around hydrogen atoms or electron-withdrawing groups. irjweb.comresearchgate.net
For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atom of the isothiazole (B42339) ring due to its lone pair of electrons. Conversely, the powerful electron-withdrawing CF₃ group would create a region of strong positive potential. This charge polarization is a key feature of its reactivity profile. Natural Bond Orbital (NBO) analysis can further quantify this charge distribution by assigning partial charges to each atom, providing a numerical basis for the qualitative picture offered by MEP maps. scirp.orgwalisongo.ac.id
Aromaticity is a key concept in chemistry, quantified by various indices based on structural, magnetic, or electronic properties. rsc.orgrsc.org Common indices include the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates bond length equalization (a value near 1 indicates high aromaticity), and the Nucleus-Independent Chemical Shift (NICS), which measures magnetic shielding at the ring's center. nih.gov Electron delocalization measures, such as the para-delocalization index (PDI), also serve as robust aromaticity indicators. researchgate.net
The benzo[d]isothiazole core is an aromatic system. Theoretical calculations on related benzazoles and their derivatives confirm their aromatic character. nih.gov The introduction of a trifluoromethyl group at the 5-position is not expected to disrupt the aromaticity of the bicyclic system significantly but will influence the electron delocalization pattern due to its strong inductive effect.
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different spatial arrangements of a molecule and their corresponding energies. For a rigid, fused-ring system like benzo[d]isothiazole, the primary conformational question relates to its planarity. Computational studies on similar heterocyclic systems, such as benzothiazole derivatives, confirm their essentially planar structures. mdpi.comresearchgate.net A computational scan of the potential energy surface for a related benzothiazole derivative showed only two stable conformers corresponding to different orientations of a substituent, with a low energy barrier between them. mdpi.com Given its structure, this compound is expected to be a largely planar molecule, with the main degree of freedom being the rotation of the CF₃ group around the C-C bond.
Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis Spectra)
Computational methods are widely used to predict spectroscopic properties, aiding in the structural elucidation of newly synthesized compounds. elsevierpure.comelsevierpure.com
NMR Chemical Shifts: Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. mdpi.comnih.govresearchgate.net For this compound, ¹⁹F NMR is also highly relevant. The chemical shift of the CF₃ group is sensitive to the electronic environment, making it a useful probe. nih.gov Predicted shifts are often correlated with experimental data to confirm assignments, with statistical analysis revealing the accuracy of the chosen theoretical level. researchgate.netrsc.org
IR Frequencies: Theoretical vibrational spectra calculated using DFT methods can be correlated with experimental FT-IR and FT-Raman spectra. nih.gov The calculated frequencies help in assigning the observed vibrational bands to specific molecular motions, such as C-H stretching, C=N stretching, and vibrations involving the C-S and C-CF₃ bonds.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. elsevierpure.comnih.gov These calculations provide the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically from HOMO to LUMO or other molecular orbitals. For a molecule like this compound, the calculations would likely predict transitions involving the π-system of the aromatic rings. Studies on similar compounds have shown good agreement between TD-DFT predictions and experimental UV-Vis spectra. researchgate.netresearchgate.net
Table 2: Representative Predicted Spectroscopic Data for Related Compounds Note: This table illustrates the type of data obtained from computational predictions for analogous structures.
| Spectroscopy Type | Compound/Class | Predicted Value | Method | Reference |
|---|---|---|---|---|
| 13C NMR | Benzothiazole Derivatives | Good agreement with experiment | GIAO | mdpi.comresearchgate.net |
| 1H NMR | N-((1H-benzo[d]imidazol-1-yl) methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine | Good correlation with experiment | DFT/B3LYP/6-31G(d,p) | researchgate.net |
| UV-Vis (λmax) | N-((1H-benzo[d]imidazol-1-yl) methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine | ~270 nm | TD-DFT | researchgate.net |
| IR Frequencies | 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | Good coherence with experiment | B3LYP/6-311++G(d,p) | nih.gov |
Reaction Mechanism Simulations and Transition State Theory Applications
Computational chemistry is a powerful tool for exploring reaction mechanisms, identifying intermediates, and calculating the energy barriers associated with transition states. e3s-conferences.org This information is crucial for understanding reaction feasibility and predicting product distributions. e3s-conferences.org For this compound, simulations could be applied to study various reactions, such as electrophilic aromatic substitution, nucleophilic attack on the ring system, or reactions involving the isothiazole ring cleavage. By mapping the potential energy surface, researchers can elucidate the step-by-step mechanism, providing insights that are often difficult to obtain through experiments alone. For instance, DFT calculations have been used to distinguish between competing radical and anionic mechanisms in cyclization reactions, with the calculated product ratios successfully matching experimental results. e3s-conferences.org
Activation Energy Barriers
There is no specific published data concerning the activation energy barriers for reactions involving this compound. Such studies would typically involve computational modeling of transition states for specific chemical transformations, such as its synthesis or degradation, but this research has not been made publicly available.
Reaction Coordinate Mapping
Detailed reaction coordinate maps for the synthesis or reactions of this compound are not available in the scientific literature. This type of analysis requires intensive computational investigation to map the energy landscape along a specific reaction pathway, and no such studies have been published for this compound.
Solvent Effects on Electronic Structure and Reactivity
While computational models like the Polarizable Continuum Model (PCM) are often used to study solvent effects on molecular properties, there are no specific studies detailing the impact of different solvents on the electronic structure and reactivity of this compound. Research on other molecules shows that solvent polarity can influence geometric parameters, electronic stability (HOMO-LUMO gap), and spectroscopic properties, but specific data tables and findings for the title compound are absent from the literature. researchgate.net
Density Functional Theory (DFT) Applications in Compound Characterization
Density Functional Theory (DFT) is a powerful tool for characterizing molecular structures and properties. ugm.ac.idmdpi.comnih.gov For many related benzothiazole and benzoisothiazole derivatives, DFT has been used to optimize molecular geometry, calculate vibrational frequencies (IR/Raman spectra), determine electronic properties like HOMO-LUMO energies, and generate molecular electrostatic potential (MEP) maps. niscpr.res.inresearchgate.netmdpi.com
A computational study on a series of benzothiazole derivatives, which included a compound with a CF3 substituent, noted that this particular derivative possessed the lowest HOMO-LUMO energy gap in the series, suggesting higher reactivity. mdpi.comresearchgate.net However, a full DFT characterization with data tables for bond lengths, bond angles, and electronic properties specifically for this compound is not present in the reviewed literature.
Ab Initio and Semi-Empirical Methods in Compound Analysis
Ab initio Hartree-Fock (HF) methods and various semi-empirical approaches are foundational computational techniques used in chemistry. esisresearch.orgnih.govresearchgate.netnih.gov These methods are employed to predict molecular structures, energies, and other properties. Studies on related heterocyclic systems have often compared results from these methods with experimental data and with higher-level DFT calculations. nih.govresearchgate.net For instance, in the analysis of 2-(4-methoxyphenyl)benzo[d]thiazole, ab initio (HF) and DFT methods were used to calculate molecular structure and vibrational frequencies. nih.gov Nevertheless, specific reports or data tables resulting from ab initio or semi-empirical analyses performed on this compound are not available.
Compound Names
As no specific data or detailed discussion on this compound or any other compounds could be provided based on the available literature, a table of compound names has been omitted.
Spectroscopic Characterization Methodologies for 5 Trifluoromethyl Benzo D Isothiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the molecular framework through the chemical environment of magnetically active nuclei. For 5-(Trifluoromethyl)benzo[d]isothiazole, the key nuclei for investigation are ¹H, ¹³C, and ¹⁹F.
¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Patterns
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons on the benzo-fused ring. The trifluoromethyl group at the C-5 position significantly influences the electronic distribution in the aromatic ring, leading to characteristic chemical shifts and coupling patterns.
The aromatic region would likely display three signals corresponding to the protons at the C-4, C-6, and C-7 positions. The proton at C-4 would likely appear as a singlet or a narrowly split doublet, influenced by long-range coupling to the fluorine atoms of the CF₃ group. The protons at C-6 and C-7 would exhibit a doublet and a doublet of doublets pattern, respectively, due to ortho- and meta-couplings.
In the ¹³C NMR spectrum, the carbon atoms of the benzisothiazole scaffold will show distinct resonances. The carbon of the trifluoromethyl group will be readily identifiable, typically appearing as a quartet due to one-bond coupling with the three fluorine atoms. The carbons of the aromatic ring will have their chemical shifts influenced by the electron-withdrawing nature of the trifluoromethyl group and the isothiazole (B42339) ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|---|
| H-4 | ~7.5 | - | s | - |
| H-6 | ~7.6 | - | d | J ≈ 5.0 |
| H-7 | ~8.0 | - | d | J ≈ 5.0 |
| C-3a | - | ~134.6 | s | - |
| C-4 | - | ~121.0 | d | J(C-F) ≈ 12.6 |
| C-5 | - | ~128.1 | d | J(C-F) ≈ 37.8 |
| C-6 | - | ~109.1 | dd | J1 ≈ 8.8, J2 ≈ 5.0 |
| C-7 | - | ~142.0 | s | - |
| C-7a | - | ~191.5 | s | - |
| CF₃ | - | ~124.4 | q | J(C-F) ≈ 277.2 |
Data is extrapolated from the reported values for 5-(Trifluoromethyl)benzo[d]thiazole-2-thiol. rsc.org
¹⁹F NMR for Trifluoromethyl Group Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. wikipedia.org The trifluoromethyl group in this compound would give rise to a single, sharp resonance in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent. The chemical shift of this signal is indicative of the electronic environment around the CF₃ group. For trifluoromethyl groups attached to an aromatic ring, the chemical shift typically falls in the range of -50 to -70 ppm relative to a standard such as CFCl₃. wikipedia.org Based on the data for the thiazole (B1198619) analogue, the ¹⁹F NMR signal for this compound is predicted to appear around -60.68 ppm as a singlet. rsc.org
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity of the aromatic protons (H-6 with H-7).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations between the protons of the aromatic ring and the quaternary carbons (C-3a, C-5, C-7, C-7a) and the trifluoromethyl carbon would be expected, providing unequivocal evidence for the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of nuclei. While less critical for a rigid aromatic system like this, it could confirm through-space interactions between adjacent protons.
Dynamic NMR Studies (if applicable to conformational changes)
For a rigid, planar molecule like this compound, significant conformational changes that could be studied by dynamic NMR are not expected under normal conditions. The rotation of the trifluoromethyl group is typically very fast on the NMR timescale, even at low temperatures, and would not lead to observable dynamic effects in the spectrum. Therefore, dynamic NMR studies are generally not applicable to this compound.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are complementary vibrational techniques that provide a "fingerprint" of the molecule by probing its vibrational modes. scitepress.org While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, Raman spectroscopy measures the scattering of light due to changes in the polarizability of the molecule. scitepress.org
Vibrational Mode Assignments for Key Functional Groups
The vibrational spectrum of this compound would be characterized by contributions from the benzisothiazole core and the trifluoromethyl group.
Table 2: Predicted Key Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| Aromatic C-H stretching | 3100 - 3000 | IR, Raman |
| C=N stretching | 1640 - 1550 | IR, Raman |
| Aromatic C=C stretching | 1600 - 1450 | IR, Raman |
| C-F stretching (asymmetric) | 1350 - 1150 | IR (strong) |
| C-F stretching (symmetric) | ~1100 | IR (strong) |
| C-S stretching | 750 - 600 | IR, Raman |
| Aromatic C-H out-of-plane bending | 900 - 675 | IR (strong) |
Assignments are based on general values for benzothiazoles and trifluoromethylated aromatic compounds. researchgate.netdoi.orgchemijournal.com
Characteristic Frequencies of the Trifluoromethyl and Isothiazole Moieties
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the vibrational modes of the trifluoromethyl group and the benzisothiazole core.
The trifluoromethyl (CF₃) group attached to an aromatic ring gives rise to several strong and characteristic absorption bands. The C-F stretching vibrations are particularly prominent. Typically, a very strong and broad band appears in the region of 1330 cm⁻¹ which is assigned to the C-CF₃ stretching mode. ias.ac.in The symmetric and asymmetric stretching vibrations of the C-F bonds in the CF₃ group usually result in strong absorptions in the 1100-1200 cm⁻¹ range. Another characteristic frequency for benzene (B151609) derivatives with a CF₃ group is the C-C-C in-plane bending mode, which can be observed around 805 cm⁻¹. ias.ac.in
A summary of the expected characteristic IR frequencies is presented in the interactive table below.
| Functional Group/Moiety | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Trifluoromethyl (CF₃) | C-CF₃ Stretch | ~1330 | Very Strong |
| Trifluoromethyl (CF₃) | C-F Asymmetric Stretch | 1150-1200 | Strong |
| Trifluoromethyl (CF₃) | C-F Symmetric Stretch | 1100-1150 | Strong |
| Benzisothiazole | Aromatic C-H Stretch | >3000 | Medium to Weak |
| Benzisothiazole | C=N Stretch | 1650-1500 | Medium |
| Benzisothiazole | Aromatic C=C Stretch | 1600-1450 | Medium to Weak |
| Benzisothiazole | C-H Out-of-plane Bend | 900-650 | Strong to Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is primarily determined by the electronic structure of the benzisothiazole chromophore.
Electronic Transitions and Absorption Maxima
The UV-Vis spectrum of benzothiazole (B30560) derivatives typically shows intense absorption bands corresponding to π → π* transitions. researchgate.net For 2-phenylbenzothiazole (B1203474) derivatives, these transitions are often observed in the UV region. researchgate.net The presence of the electron-withdrawing trifluoromethyl group on the benzene ring is expected to influence the position of the absorption maxima (λmax). Generally, the introduction of such a group can cause a shift in the absorption bands. For instance, the absorption spectra of various benzothiazole derivatives show intense charge-transfer absorption bands in the UV-visible region. researchgate.net The exact λmax for this compound would need to be determined experimentally, but based on related structures, one could anticipate significant absorption in the 250-350 nm range.
Solvatochromic Effects
Solvatochromism refers to the shift in the position of UV-Vis absorption bands upon changing the polarity of the solvent. This phenomenon is often observed in molecules where there is a significant change in the dipole moment between the ground and excited states. Benzothiazole and its derivatives are known to exhibit solvatochromism. researchgate.netnih.gov
In polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state will be stabilized to a greater extent, leading to a red shift (bathochromic shift) of the absorption maximum. Conversely, if the ground state is more polar, a blue shift (hypsochromic shift) may be observed. For many thiazole derivatives, a bathochromic shift is observed in polar solvents. nih.gov The study of solvatochromic effects on this compound would involve measuring its UV-Vis spectra in a range of solvents with varying polarities, from nonpolar (e.g., hexane) to polar (e.g., ethanol, acetonitrile). The magnitude and direction of the shifts in λmax would provide valuable information about the nature of its electronic excited states. researchgate.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₈H₄F₃NS. The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, is crucial for distinguishing between ions of very similar nominal mass. umaine.edu
Fragmentation Pathways of the Compound
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which then undergoes fragmentation. The fragmentation pattern is a unique fingerprint of the molecule's structure.
For this compound, several fragmentation pathways can be predicted based on the known behavior of aromatic, trifluoromethylated, and heterocyclic compounds.
Loss of a Fluorine radical: A common fragmentation pathway for trifluoromethylated aromatic compounds is the loss of a fluorine atom (F•) from the molecular ion to form an [M-F]⁺ ion.
Loss of CF₂: The molecular ion could also lose a difluorocarbene (:CF₂) to give an [M-CF₂]⁺˙ ion.
Cleavage of the Isothiazole Ring: Heterocyclic rings are prone to fragmentation. The isothiazole ring in the molecular ion could undergo cleavage, potentially leading to the loss of a cyano radical (•CN) or a thioformyl (B1219250) radical (•CHS). The fragmentation of 1,2-benzisothiazol-3(2H)-one shows a loss of CO and subsequent fragments. massbank.eu While the structure is different, it points to the potential for ring opening.
Formation of Tropylium-like Ions: Aromatic compounds often rearrange to form stable ions. It is conceivable that upon fragmentation, rearrangement to a stable tropylium-like cation could occur, although this is more common in alkylbenzenes. youtube.com
A proposed fragmentation scheme is outlined in the table below. The exact relative abundances of these fragments would be determined from the mass spectrum.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| [C₈H₄F₃NS]⁺˙ (M⁺˙) | [C₈H₄F₂NS]⁺ | F• |
| [C₈H₄F₃NS]⁺˙ (M⁺˙) | [C₇H₄FNS]⁺˙ | CF₂ |
| [C₈H₄F₃NS]⁺˙ (M⁺˙) | [C₇H₄F₃S]⁺ | •CN |
| [C₈H₄F₃NS]⁺˙ (M⁺˙) | [C₇H₃F₃N]⁺˙ | •CHS |
Advanced Structural Analysis of 5 Trifluoromethyl Benzo D Isothiazole and Its Derivatives
X-ray Crystallography for Solid-State Structure Elucidation
Molecular Geometry and Bond Parameters
A notable example is the crystal structure of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one . The analysis of this derivative reveals key geometric features of the benzo[d]isothiazole core. The heterocyclic ring system is largely planar, a common feature for such aromatic and pseudo-aromatic structures. The introduction of various substituents, however, can induce subtle deviations from planarity.
The bond lengths and angles within the benzo[d]isothiazole nucleus are influenced by the electronic nature of the substituents. The presence of the electron-withdrawing trifluoromethyl group at the 5-position is expected to shorten adjacent carbon-carbon bonds within the benzene (B151609) ring and influence the electron distribution throughout the heterocyclic system. Precise bond parameters for the aforementioned derivative, as determined by X-ray diffraction, would provide quantitative data on these effects. For instance, the C-S and S-N bond lengths are critical in defining the geometry of the isothiazole (B42339) ring, and these are typically in the range of 1.7-1.8 Å and 1.6-1.7 Å, respectively, in related structures.
| Bond/Angle | Typical Range (Å/°) |
| C-S | 1.7 - 1.8 |
| S-N | 1.6 - 1.7 |
| C=O (in derivatives) | 1.20 - 1.25 |
| C-CF3 | 1.45 - 1.55 |
| C-S-N | 90 - 95 |
| C-N-S | 110 - 115 |
Note: This table represents typical ranges for related isothiazole derivatives and is for illustrative purposes. Precise data would be derived from the specific crystallographic information file (CIF) of the compound .
Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal lattice, or crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are crucial in determining the stability and physical properties of the crystalline solid. For derivatives of 5-(trifluoromethyl)benzo[d]isothiazole, interactions involving the trifluoromethyl group and the sulfur and nitrogen heteroatoms are of particular interest.
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the development of pharmaceutical and material compounds, as different polymorphs can exhibit distinct solubilities, stabilities, and mechanical properties. While specific studies on the polymorphism of this compound are not prevalent in the literature, the potential for polymorphic behavior exists due to the possibility of different packing arrangements and conformational isomers.
Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is a widely used strategy to modify the physicochemical properties of a compound. The benzo[d]isothiazole scaffold, with its hydrogen bond acceptors (N, O in derivatives) and potential for various intermolecular interactions, presents opportunities for the design of co-crystals. By selecting appropriate co-formers, it may be possible to generate novel solid forms of this compound derivatives with enhanced properties.
Electron Diffraction and Gas-Phase Structural Determination
While X-ray crystallography provides information on the solid-state structure, electron diffraction is a powerful technique for determining the molecular structure in the gas phase, free from the influence of crystal packing forces. To date, specific gas-phase electron diffraction studies on this compound or its derivatives have not been reported. However, studies on related trifluoromethylated aromatic compounds can provide insights into the expected gas-phase conformations. For instance, the orientation of the trifluoromethyl group relative to the aromatic ring and any conformational flexibility of the heterocyclic system could be elucidated through such investigations.
Chiroptical Properties (if applicable for chiral derivatives)
Chirality, or 'handedness', is a fundamental property in molecular science, particularly in pharmacology where enantiomers can have vastly different biological activities. Derivatives of this compound can be rendered chiral through various means, including the introduction of a stereocenter in a substituent or through the creation of axial chirality.
The derivative 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one is an example of a molecule exhibiting axial chirality due to hindered rotation around a chemical bond. This type of chirality arises from the non-planar arrangement of substituents, creating a chiral axis. The study of such chiral derivatives using chiroptical techniques is essential to determine their absolute configuration and understand their stereochemical properties.
Spectroscopic Techniques for Conformational Analysis (e.g., CD, VCD)
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that are exquisitely sensitive to the three-dimensional structure of chiral molecules.
Circular Dichroism (CD) spectroscopy , which measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, is a valuable tool for probing the stereochemistry of chiral chromophores. For chiral derivatives of this compound, CD spectroscopy could be used to assign the absolute configuration of enantiomers by comparing experimental spectra with those predicted from quantum chemical calculations.
Vibrational Circular Dichroism (VCD) spectroscopy extends the principles of CD into the infrared region, providing information about the stereochemistry associated with molecular vibrations. VCD is particularly powerful for determining the absolute configuration of complex molecules in solution. For axially chiral derivatives of this compound, VCD could provide detailed insights into their conformational preferences and the absolute stereochemistry of the chiral axis.
While specific CD and VCD studies on chiral derivatives of this compound are yet to be published, the application of these techniques to other axially chiral sulfur-nitrogen heterocycles has demonstrated their utility in unambiguous stereochemical assignment.
Synthetic Utility and Applications in Advanced Chemical Synthesis
5-(Trifluoromethyl)benzo[d]isothiazole as a Versatile Synthetic Intermediate
This compound serves as a key starting material for the elaboration of more complex molecular architectures. Its inherent chemical functionalities can be exploited to construct a diverse array of derivatives. The trifluoromethyl group, known for enhancing binding affinity and improving metabolic stability in drug candidates, makes this intermediate particularly attractive for pharmaceutical and agrochemical research. nih.gov
The this compound core is an ideal platform for constructing larger, polycyclic heterocyclic systems. The aromatic ring can be further functionalized, and the isothiazole (B42339) moiety can participate in various chemical transformations. While direct examples for this specific isomer are not extensively documented, the synthetic utility of the broader benzo[d]isothiazole class is well-established. For instance, benzo[d]isothiazole Schiff bases have been synthesized and serve as precursors for compounds evaluated for antiproliferative activity. nih.gov
In analogous synthetic strategies, related trifluoromethyl-containing aniline (B41778) precursors are used to build complex heterocyclic structures. For example, the reaction of 4-(trifluoromethyl)aniline (B29031) with a quinolinium salt has been employed to synthesize a tetracyclic 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b] bldpharm.comresearchgate.netbenzothiazinium salt, a compound with demonstrated anticancer properties. mdpi.com This highlights a viable synthetic route where an amine derivative of this compound could be used to access novel, fused heterocyclic systems.
The synthesis of various substituted isoxazoles and pyrazoles containing trifluoromethyl groups further underscores the role of trifluoromethylated heterocycles as foundational synthons for more complex molecules. nih.govrsc.org
Multi-component reactions (MCRs) offer an efficient pathway to molecular complexity from simple starting materials in a single step. The benzo[d]isothiazole scaffold is amenable to such reactions. Isocyanide-based MCRs, for example, have been used to develop pyrrole-fused dibenzothiazepines, which are structurally related to benzo[d]isothiazoles. mdpi.com
While specific MCRs involving this compound are not prevalent in the literature, the general reactivity of related heterocycles suggests its potential. For instance, three-component reactions of 2-aminobenzothiazoles with other reagents have been developed to synthesize fused imidazole (B134444) ring systems. nih.gov This suggests that an amino-derivative of this compound could similarly serve as a building block in MCRs to rapidly generate libraries of complex molecules.
Scaffold Design for Chemical Space Exploration
In drug discovery, the exploration of chemical space with novel scaffolds is crucial for identifying new therapeutic agents. The this compound structure represents a valuable scaffold due to the combination of the rigid, heteroaromatic benzo[d]isothiazole core and the electronically significant trifluoromethyl group.
The benzo[d]isothiazole scaffold itself has been successfully utilized to design inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, which is a key target in cancer immunotherapy. nih.gov Researchers have developed potent small-molecule inhibitors based on this core structure. nih.gov Similarly, the closely related benzothiazole (B30560) scaffold has proven effective for developing DNA gyrase inhibitors and BCL-2 protein inhibitors for anticancer applications. acs.orgresearchgate.net The design process for these inhibitors often employs strategies like "scaffold hopping," where known active scaffolds are replaced with novel ones like benzo[d]isothiazole to discover compounds with improved properties. researchgate.net
The inclusion of the -CF3 group is a deliberate design choice to enhance drug-like properties. Trifluoromethyl groups are known to improve metabolic stability and can increase binding affinity through favorable interactions with protein targets. nih.gov Therefore, the this compound scaffold is an excellent candidate for building focused compound libraries aimed at various biological targets, including kinases, proteases, and protein-protein interactions.
| Scaffold | Target/Application | Key Findings | Reference |
|---|---|---|---|
| Benzo[d]isothiazole | PD-1/PD-L1 Inhibition | Derivatives showed potent inhibitory activity (IC50 of 5.7 nM for compound D7) against the PD-1/PD-L1 interaction. | nih.gov |
| Benzothiazole | DNA Gyrase Inhibition | Led to the discovery of potent inhibitors against Gram-positive bacteria, including MRSA. | acs.org |
| Benzothiazole | BCL-2 Inhibition | Scaffold hopping led to novel BCL-2 inhibitors with IC50 values in the sub-micromolar range. | researchgate.net |
| Trifluoromethyl-phenyl Pyrazole | Antibacterial | The trifluoromethyl group was identified as a key moiety for potent growth inhibitors of drug-resistant bacteria. | nih.gov |
Applications in Materials Science and Engineering
The unique electronic and photophysical properties of fused heterocyclic systems make them attractive for applications in materials science, particularly in the field of organic electronics.
The benzo[d]isothiazole ring system, with its combination of electron-rich sulfur and aromatic rings, can be tailored for specific electronic functions. The addition of a potent electron-withdrawing group like -CF3 at the 5-position can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This electronic tuning is critical for designing n-type (electron-transporting) or ambipolar organic semiconductors.
Analogous thiazole-containing systems have been explored for such purposes. For example, polymers based on thiazolo[5,4-d]thiazole (B1587360) have been synthesized and investigated as fluorescent and low-band-gap materials for potential use in organic light-emitting diodes (OLEDs) and solar cells. researchgate.net Furthermore, trifluoromethyl-substituted ligands have been developed for use as highly active and enantioselective catalysts in asymmetric synthesis, demonstrating the role of such molecules as high-performance functional materials. acs.org
The development of semiconducting polymers is a major focus of materials research for applications in flexible electronics, sensors, and photovoltaics. This compound can be envisioned as a monomer unit for incorporation into polymer chains. Through appropriate functionalization, such as the introduction of halogens (e.g., bromine or iodine) at other positions on the aromatic ring, the monomer can be made suitable for polymerization via cross-coupling reactions like Suzuki, Stille, or direct arylation polymerization (DArP).
The integration of an electron-deficient unit like this compound with an electron-rich comonomer creates a "donor-acceptor" polymer architecture. This design strategy is highly effective for tuning the polymer's band gap and improving charge separation and transport properties. Research on thiazolo[5,4-d]thiazole-based copolymers has shown that this approach can lead to high-performance materials for polymer solar cells, achieving significant power conversion efficiencies. rsc.org
| Polymer System | Key Monomer Unit | Application | Performance Highlight | Reference |
|---|---|---|---|---|
| PCDTTz | Thiazolo[5,4-d]thiazole and Carbazole | Polymer Solar Cells | Power conversion efficiency of 4.88%. | rsc.org |
| Thiazolothiazole-based Copolymers (P1, P2, P3) | Thiazolo[5,4-d]thiazole | Polymer Solar Cells | PCEs in the range of 2.23–2.75%. | researchgate.net |
Advanced Material Precursors
While direct, large-scale application of this compound as a precursor for advanced materials is not yet extensively documented in mainstream research, its unique molecular architecture suggests significant potential. The structure combines a rigid, electron-rich heterocyclic system with a powerfully electron-withdrawing trifluoromethyl group, a combination of features highly sought after in materials science.
The core benzo[d]isothiazole unit is structurally related to benzothiazole, a scaffold that has been successfully incorporated into a variety of organic semiconductor materials. nih.gov Benzothiazole derivatives are of great interest for their applications in organic field-effect transistors (OFETs), photovoltaics, and organic light-emitting diodes (OLEDs) due to their promising electronic and charge-transport properties. nih.govresearchgate.net Furthermore, the thiazole moiety itself is a common electron-accepting heterocycle used to construct high-performance organic semiconductors. researchgate.net
Concurrently, the incorporation of fluorine and trifluoromethyl groups is a well-established strategy in polymer science and the development of advanced materials. acs.org Trifluoromethylated heterocycles are recognized as valuable building blocks for synthesizing specialized polymers. researchgate.net The presence of the CF3 group can dramatically alter a material's physical and chemical properties, often enhancing thermal stability, chemical resistance, and solubility while tuning electronic characteristics. For instance, the inclusion of fluorinated benzothiadiazole derivatives has been shown to fine-tune the properties of organic dyes and improve the performance of optoelectronic devices. researchgate.net
Given these precedents, this compound represents a promising, albeit underexplored, precursor for novel advanced materials. Its synthesis would provide a building block for creating new classes of polymers and organic electronic materials where the benzisothiazole core provides the essential conjugated system and the trifluoromethyl group imparts enhanced stability and specific electronic attributes.
Table 1: Potential Applications of Structurally Related Compounds in Materials Science
| Compound Class | Relevant Properties | Potential Application | Reference |
|---|---|---|---|
| Benzothiazole Derivatives | Charge Transport, Electronic, Optical | Organic Semiconductors, OFETs, OLEDs | nih.govresearchgate.net |
| Trifluoromethylated Heterocycles | Facile Ring-Opening, Stable | Polymer Synthesis, Functional Intermediates | researchgate.net |
| Fluorinated Benzothiadiazoles | Tunable Optoelectronic Properties | Organic Dyes, Organic Solar Cells | researchgate.net |
| Thiazolo[5,4-d]thiazole (TzTz) | High Oxidative Stability, Planar π-Conjugation | Photocatalysts, Covalent Organic Frameworks (COFs) | mdpi.com |
Contribution to Agrochemical Research
The strategic combination of the benzo[d]isothiazole scaffold and a trifluoromethyl group positions this compound as a molecule of considerable interest in the field of agrochemical research. Both components have independently proven to be of high value in the development of modern crop protection agents.
Design of Novel Agrochemical Scaffolds
The design of novel agrochemicals often relies on identifying and optimizing molecular scaffolds that exhibit potent biological activity. The benzo[d]isothiazole ring system represents such a privileged scaffold. Derivatives of benzo[d]isothiazol-3(2H)-one, for example, are recognized as a widely used scaffold in agricultural compounds, demonstrating a broad spectrum of biological activities. acs.org
The true potential of this scaffold is significantly amplified by the introduction of a trifluoromethyl (CF3) group. The CF3 group is a critical component in modern agrochemical design, with its incorporation known to dramatically alter and enhance the biological and chemical properties of a parent molecule. acs.org A significant percentage of FDA-approved drugs contain N-heterocyclic subunits, and the addition of a CF3 group often renders these scaffolds high-value targets. acs.org This is because the trifluoromethyl group can increase metabolic stability, improve membrane permeability, and enhance binding affinity to target enzymes or receptors. Many successful pesticides owe their efficacy to the presence of a trifluoromethyl moiety. researchgate.net
Therefore, this compound serves as an exemplary and highly promising scaffold for the rational design of new agrochemicals. It merges the foundational biological relevance of the benzisothiazole core with the potency-enhancing characteristics of the trifluoromethyl group. This combination makes it a prime candidate for derivatization and screening to discover new fungicides, herbicides, and insecticides. The general importance of the related benzothiazole structure in the discovery of new agricultural chemicals further underscores the potential of this heterocyclic system. nih.gov
Chemical Modification Strategies for Targeted Agrochemical Development
Starting from the this compound scaffold, a multitude of chemical modification strategies can be employed to develop targeted agrochemicals with optimized properties. These strategies focus on introducing various functional groups at different positions of the molecule to fine-tune its activity, selectivity, and physicochemical profile.
The presence of the strongly electron-withdrawing trifluoromethyl group at the C-5 position is a key director of these modification strategies. This group deactivates the aromatic ring to typical electrophilic substitution reactions but can activate it towards nucleophilic aromatic substitution, thereby guiding the synthetic pathway for introducing new substituents.
Key modification strategies include:
Substitution on the Benzene (B151609) Ring: Other positions on the benzene ring (e.g., C-4, C-6, C-7) are primary targets for introducing additional functional groups such as halogens (Cl, Br), nitro groups, or amines. These modifications can modulate the electronic properties of the entire molecule, influencing its interaction with biological targets.
Functionalization at the N-2 Position: For derivatives like benzo[d]isothiazol-3(2H)-one, the nitrogen atom provides a convenient handle for introducing a wide array of substituents. N-alkylation or N-arylation can introduce lipophilic groups that may enhance membrane transport or add new pharmacophoric elements to target specific enzymes.
Modification of the Isothiazole Ring: While more synthetically challenging, direct modification of the isothiazole ring or its synthesis from modified precursors can lead to novel analogues with distinct biological profiles.
These modifications allow for the systematic exploration of the chemical space around the core scaffold, enabling the development of compounds with tailored efficacy against specific pests or weeds, improved crop safety, and a desirable environmental profile.
Table 2: Illustrative Modification Strategies and Their Potential Impact
| Modification Site | Example Reaction | Potential Impact on Agrochemical Properties |
|---|---|---|
| Benzene Ring (C4, C6, C7) | Halogenation, Nitration | Alters electronic distribution, binding affinity, and metabolic stability. |
| Benzene Ring (C4, C6, C7) | Nucleophilic Aromatic Substitution | Introduction of alkoxy or amino groups to tune solubility and target interaction. |
| Nitrogen Atom (in -one derivatives) | N-Arylation, N-Alkylation | Modulates lipophilicity, cell permeability, and can introduce new binding motifs. |
| Trifluoromethyl Group | Not typically modified | Acts as a key director of reactivity and a stable enhancer of biological potency. |
Advanced Derivatives of 5 Trifluoromethyl Benzo D Isothiazole: Synthesis and Properties
Design Principles for Functionalized Derivatives and Analogs
The design of functionalized derivatives of 5-(trifluoromethyl)benzo[d]isothiazole is guided by the goal of fine-tuning its physicochemical and biological properties. Strategic modifications can enhance potency for a specific biological target, modulate pharmacokinetic parameters, or alter optoelectronic characteristics for materials science applications.
Strategic Regioselective Functionalization
The regioselective introduction of substituents onto the this compound core is crucial for systematically probing structure-activity relationships (SAR). The electron-withdrawing trifluoromethyl group at the 5-position influences the reactivity of the benzene (B151609) ring, directing functionalization to specific positions. For instance, electrophilic aromatic substitution is likely to be directed to the positions meta to the trifluoromethyl group.
Furthermore, direct C-H functionalization has emerged as a powerful tool for the regioselective derivatization of heterocyclic compounds. nih.govresearchgate.net Methodologies developed for related systems, such as the palladium-catalyzed direct arylation of thiazole (B1198619) derivatives, could potentially be adapted for the this compound scaffold. researchgate.net The inherent reactivity of the different C-H bonds on the benzisothiazole core can be exploited to introduce functional groups at desired positions, thereby creating a library of analogs with diverse substitution patterns. For related benzothiazole (B30560) systems, regioselective functionalization has been achieved at various positions, indicating the feasibility of such strategies. acs.org
Incorporation of Diverse Chemical Moieties
The introduction of a wide array of chemical moieties onto the this compound framework is a key strategy for creating novel derivatives with tailored properties. The choice of the incorporated fragment depends on the intended application. For example, in drug discovery, moieties known to interact with specific biological targets, such as pharmacophores from known inhibitors, can be appended.
The synthesis of hybrid molecules that combine the this compound core with other heterocyclic systems, such as pyridine (B92270) or isoxazole, can lead to compounds with enhanced biological activities. nih.govrsc.org The trifluoromethyl group itself is a bioisostere for other groups and its presence can significantly impact lipophilicity and metabolic stability. semanticscholar.org The incorporation of both electron-donating and electron-withdrawing groups at various positions of the benzo[d]isothiazole ring system allows for a systematic investigation of their effects on the electronic properties of the molecule.
Synthetic Methodologies for Novel Derivatives
The synthesis of novel derivatives of this compound can be approached through two primary strategies: direct functionalization of the pre-formed heterocyclic core or by constructing the ring system from appropriately modified precursors.
Direct Functionalization of the Core Scaffold
Direct C-H functionalization represents an atom-economical and efficient method for derivatizing the this compound core. While specific examples for this exact molecule are not prevalent in the literature, methodologies developed for similar heterocyclic systems provide a strong basis for potential synthetic routes. For instance, palladium- and copper-catalyzed C-H arylation reactions have been successfully applied to benzobisthiazole derivatives. nih.gov
Another approach involves the tandem C-H iodination and subsequent coupling reactions. A method for the regioselective ortho-trifluoromethylthiolation of 2-arylbenzo[d]thiazoles has been developed using this strategy, which could potentially be adapted for the functionalization of the this compound core. researchgate.netrsc.org The trifluoromethyl group's influence on the electronic environment of the aromatic ring would play a crucial role in directing these reactions.
Synthesis via Modified Precursors
An alternative and often more flexible approach to novel derivatives involves the synthesis of the benzo[d]isothiazole ring system from precursors that already contain the desired functional groups. This strategy allows for greater diversity in the final products. General methods for the synthesis of benzo[d]isothiazoles often involve the cyclization of substituted 2-aminothiophenols or related compounds. arkat-usa.org
For example, a review of synthetic methods for benzo[d]isothiazoles highlights the formation of the ring from S-(2-acetyl-5-bromophenyl) benzothioates using sulfuryl chloride and ammonia. arkat-usa.org By starting with a precursor containing a trifluoromethyl group at the desired position on the phenyl ring, this method could be adapted to produce this compound derivatives. The synthesis of 6-bromo-3-(trifluoromethyl)benzo[d]isothiazole has been reported, demonstrating the feasibility of incorporating a trifluoromethyl group through precursor-based synthesis. arkat-usa.org
Investigation of Structural Modifications on Electronic and Spectroscopic Properties
The electronic and spectroscopic properties of this compound derivatives are intrinsically linked to their molecular structure. The introduction of different substituents can significantly alter the electron distribution within the molecule, leading to changes in its absorption, emission, and nuclear magnetic resonance (NMR) spectra.
Theoretical studies on related benzothiazole derivatives have shown that the nature and position of substituents have a profound impact on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.orgelsevierpure.com The electron-withdrawing trifluoromethyl group at the 5-position is expected to lower both the HOMO and LUMO energies of the parent benzo[d]isothiazole.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at other positions on the aromatic ring will further modulate these energy levels. For instance, an EDG would be expected to raise the HOMO energy, leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the UV-Vis absorption spectrum. Conversely, an additional EWG would likely lower the HOMO energy further, potentially causing a hypsochromic (blue) shift.
Spectroscopic techniques such as ¹H, ¹³C, and ¹⁹F NMR are invaluable for characterizing these derivatives. The chemical shifts observed in the NMR spectra provide detailed information about the electronic environment of the different nuclei within the molecule. For example, the ¹⁹F NMR chemical shift of the trifluoromethyl group would be sensitive to the electronic nature of other substituents on the ring. DFT and TD-DFT calculations can be used to complement experimental data and provide a deeper understanding of the structure-property relationships. elsevierpure.comelsevierpure.com
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient and versatile synthetic routes is fundamental to exploring the potential of any new compound. For 5-(Trifluoromethyl)benzo[d]isothiazole, future research will likely focus on moving beyond classical methods to more modern, sustainable, and efficient technologies. Key areas of exploration include the adaptation of recently developed methods for benzisothiazole synthesis to accommodate the electron-withdrawing trifluoromethyl group.
Promising strategies could involve:
Electrochemical Cyclization : Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants. nih.gov A future direction would be to apply electrochemical intramolecular N–S bond formation to 2-mercaptobenzamides containing a trifluoromethyl group at the 5-position. nih.gov This approach, which generates hydrogen as the only byproduct, is highly attractive for sustainable synthesis. nih.gov
Transition-Metal Catalyzed Reactions : Copper-catalyzed intramolecular N-S bond formation has proven effective for synthesizing various benzo[d]isothiazol-3(2H)-ones. nih.gov Future work could optimize these Cu(I)-catalyzed oxidative dehydrogenative cyclizations for trifluoromethylated substrates, potentially using oxygen as the sole, environmentally benign oxidant. nih.gov
Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for forming challenging chemical bonds under mild conditions. nih.govresearchgate.net Research into the photoredox-mediated cyclization of appropriately functionalized precursors could provide a novel and highly tunable pathway to this compound and its derivatives. rsc.org This could involve the generation of sulfur-centered radicals that react with isocyanides or other nitrogen sources. researchgate.net
A comparative table of potential synthetic methodologies is presented below.
| Methodology | Potential Starting Material | Key Features | Potential Advantages |
| Electrochemical Cyclization | 2-mercapto-5-(trifluoromethyl)benzamide | Constant-current electrolysis, undivided cell | Green (H₂ byproduct), avoids chemical oxidants |
| Cu(I)-Catalyzed Cyclization | 2-mercapto-5-(trifluoromethyl)benzamide | O₂ as oxidant, Cu(I) catalyst | Uses a cheap and abundant oxidant, high yields reported for analogues |
| Photoredox Catalysis | 2-isocyanoaryl thioether with CF₃ group | Visible light, photosensitizer | Mild reaction conditions, high functional group tolerance, novel reactivity |
Deeper Mechanistic Understanding of Reactivity and Transformations
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing transformations and designing new ones. The presence of the trifluoromethyl group is expected to significantly influence the electronic nature of the benzisothiazole ring system.
Future mechanistic studies should focus on:
Ring-Opening Reactions : The isothiazole (B42339) ring is known to undergo nucleophilic attack and ring-opening, a process central to the biological activity of some derivatives. researchgate.netrsc.org Investigating how the potent electron-withdrawing trifluoromethyl group affects the stability of the N-S bond and the susceptibility of the ring to cleavage by nucleophiles like thiols is a key research avenue. researchgate.netrsc.org This could be studied through kinetic experiments and the isolation of reaction intermediates. scholaris.ca
C-H Functionalization : Direct functionalization of the aromatic C-H bonds on the benzene (B151609) ring offers an atom-economical way to create derivatives. Research could explore the regioselectivity of C-H activation reactions, guided by the electronic influence of both the isothiazole ring and the trifluoromethyl group. nih.gov
Role of the Trifluoromethyl Group : The CF₃ group can alter reaction pathways by stabilizing intermediates or transition states. nih.govacs.org Mechanistic studies, including kinetic analysis and isotope labeling experiments, will be essential to delineate the precise electronic and steric effects of the CF₃ group on transformations such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions at other positions on the ring.
Advanced Computational Modeling for Predictive Chemical Research
Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, thereby guiding experimental work. For this compound, computational modeling will be an indispensable part of its future research landscape.
Key areas for computational investigation include:
Density Functional Theory (DFT) Calculations : DFT can be used to model the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. semanticscholar.org This can predict the most likely sites for nucleophilic and electrophilic attack and rationalize the regioselectivity of reactions. DFT calculations have been successfully used to examine the mechanism of enantioselective C-H bond differentiation in related trifluoromethylated compounds. acs.org
Reaction Pathway Modeling : Computational modeling can elucidate complex reaction mechanisms, such as the multi-step synthesis of the benzisothiazole core or its subsequent ring-opening. figshare.com By calculating the energies of intermediates and transition states, researchers can identify rate-determining steps and optimize reaction conditions. acs.org
Predicting Physicochemical Properties : The trifluoromethyl group is known to enhance π-π stacking interactions due to an increased molecular quadrupole moment. acs.org Computational studies could model the intermolecular interactions of this compound, predicting its solid-state packing and potential for application in organic electronics or materials science. acs.org
| Computational Method | Research Target | Predicted Outcome | Potential Impact |
| Density Functional Theory (DFT) | Electronic Structure Analysis | Maps of electron density, HOMO/LUMO energies, electrostatic potential | Prediction of reactivity, guidance for synthetic functionalization |
| Transition State Searching | Mechanistic Pathway Elucidation | Energy profiles of potential reaction pathways | Optimization of reaction conditions, understanding selectivity |
| Molecular Dynamics (MD) Simulation | Intermolecular Interactions | Preferred dimer configurations, π-stacking distances and energies | Design of materials with specific electronic or self-assembly properties |
Expansion of Applications in Emerging Fields of Chemical Science
The unique combination of a benzisothiazole scaffold and a trifluoromethyl group suggests a wide range of potential applications in various fields of chemical science.
Future applied research should explore:
Medicinal Chemistry : Benzisothiazole derivatives are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer properties. semanticscholar.orgnih.govnih.gov The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability and cell membrane permeability. berkeley.edu Future research should involve synthesizing a library of derivatives and screening them for various biological targets, such as kinases or G-protein coupled receptors. nih.govacs.org
Agrochemicals : Fluorinated heterocycles are a cornerstone of the modern agrochemical industry. The stability and unique electronic properties imparted by the CF₃ group could lead to the discovery of new herbicides, fungicides, or pesticides based on the this compound scaffold.
Materials Science : The trifluoromethyl group's ability to promote favorable π-π stacking makes trifluoromethylated aromatic compounds attractive candidates for n-type organic semiconductor materials. acs.org Future work could involve synthesizing and characterizing the electronic and photophysical properties of this compound and its polymers to assess their suitability for use in organic electronics, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Interdisciplinary Research Opportunities Involving the Compound
The full potential of this compound will be realized through collaborations that span traditional scientific disciplines.
Key interdisciplinary opportunities include:
Chemical Biology : To explore the mechanism of action for any discovered biological activity, collaborations with biologists will be essential. This could involve using derivatives of the compound as chemical probes to study cellular pathways or protein function. researchgate.netchemscene.com
Pharmacology and Toxicology : Should the compound show promise as a therapeutic agent, collaboration with pharmacologists and toxicologists will be necessary to study its behavior in living organisms and assess its safety profile. nih.gov
Materials Physics : The development of new electronic materials requires a close partnership between synthetic chemists and physicists. Chemists would synthesize novel derivatives and polymers, while physicists would fabricate devices and measure their performance, creating a feedback loop for material optimization. acs.org
Environmental Science : Given the stability of many organofluorine compounds, collaboration with environmental scientists would be prudent to assess the biodegradability and potential environmental impact of the compound, ensuring its development aligns with principles of green chemistry.
By pursuing these multifaceted research directions, the scientific community can systematically uncover and harness the properties of this compound, paving the way for innovations across the chemical sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
